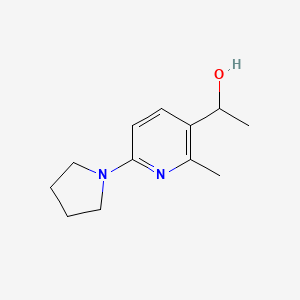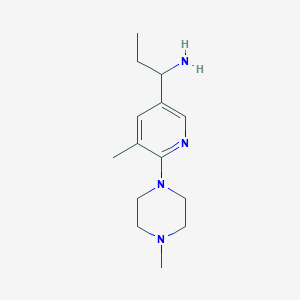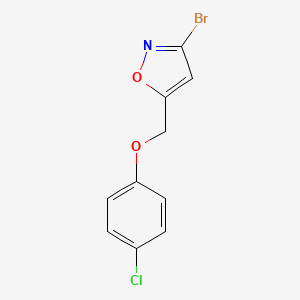![molecular formula C13H13NO B11791579 (3-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B11791579.png)
(3-Amino-[1,1'-biphenyl]-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Amino-[1,1’-biphenyl]-4-yl)methanol is an organic compound that features both an amino group and a hydroxyl group attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-[1,1’-biphenyl]-4-yl)methanol typically involves the Suzuki coupling reaction. This reaction is carried out between 3-bromoaniline and phenylboronic acid in the presence of a palladium catalyst under mild aerobic conditions . The reaction conditions include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of (3-Amino-[1,1’-biphenyl]-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and more efficient catalysts.
化学反应分析
Types of Reactions
(3-Amino-[1,1’-biphenyl]-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of (3-Formyl-[1,1’-biphenyl]-4-yl)methanol.
Reduction: Formation of (3-Amino-[1,1’-biphenyl]-4-yl)methane.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
(3-Amino-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
作用机制
The mechanism of action of (3-Amino-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets. For instance, as a potential PD-1/PD-L1 inhibitor, it binds to the PD-1 receptor on T-cells, preventing the interaction with its ligand PD-L1. This inhibition can enhance the immune response against cancer cells by preventing the tumor from evading the immune system .
相似化合物的比较
Similar Compounds
3-Aminobiphenyl: Lacks the hydroxyl group present in (3-Amino-[1,1’-biphenyl]-4-yl)methanol.
4-Aminobiphenyl: Has the amino group at the para position instead of the meta position.
2-Aminobiphenyl: Has the amino group at the ortho position.
Uniqueness
(3-Amino-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for various applications.
属性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
(2-amino-4-phenylphenyl)methanol |
InChI |
InChI=1S/C13H13NO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8,15H,9,14H2 |
InChI 键 |
BLSWTPAEPBXGOL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11791496.png)
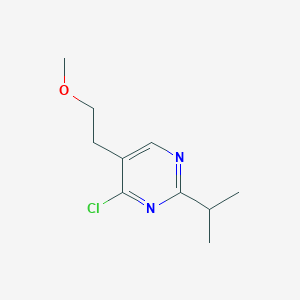
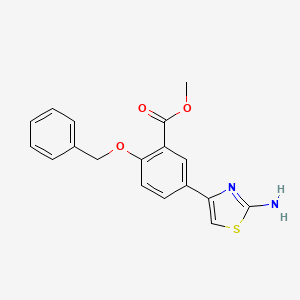

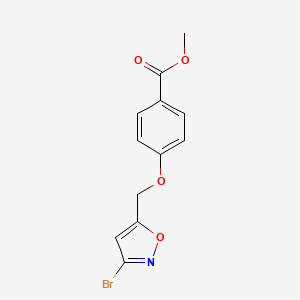
![5-(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791549.png)

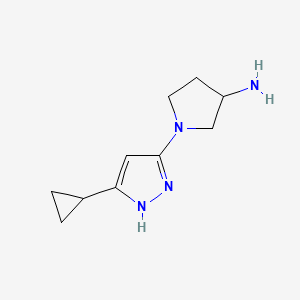

![2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11791564.png)
![1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11791566.png)
